N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a trifluoroethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzhydryl group and the trifluoroethyl group. These groups are then combined with piperazine under specific reaction conditions to form the final compound. Common reagents used in these reactions include trifluoroacetic acid, benzyl chloride, and piperazine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds without this group.
N-benzhydryl-4-ethylpiperazine-1-carboxamide: Lacks the trifluoroethyl group, resulting in different reactivity and biological activity.
This compound hydrochloride: A salt form of the compound, which may have different solubility and stability properties.
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Properties
IUPAC Name |
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)15-25-11-13-26(14-12-25)19(27)24-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKRYGJRKRJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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